molecular formula C23H17Cl2N3O3 B2407538 2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 904267-22-7

2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2407538
CAS No.: 904267-22-7
M. Wt: 454.31
InChI Key: YLMJPGKTHOXRHW-UHFFFAOYSA-N
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Description

2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H17Cl2N3O3 and its molecular weight is 454.31. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3/c1-31-15-6-4-5-13(11-15)22(29)21-20(26)19(18-7-2-3-10-28(18)21)23(30)27-17-9-8-14(24)12-16(17)25/h2-12H,26H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMJPGKTHOXRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H14_{14}Cl2_{2}N2_{2}O3_{3}
  • Molecular Weight : 363.20 g/mol
  • Melting Point : Approximately 180 °C
  • Solubility : Soluble in organic solvents like DMSO and ethanol but insoluble in water.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism involves inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound shows effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis.
  • Anti-inflammatory Effects : In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation :
    • The compound interferes with the signaling pathways involved in cell growth and division.
    • It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Induction of Apoptosis :
    • It activates caspases and promotes the release of cytochrome c from mitochondria, triggering apoptotic pathways.
  • Antibacterial Mechanism :
    • The compound disrupts bacterial membrane integrity and inhibits key enzymes involved in cell wall synthesis.

Antitumor Activity

A study conducted by Layek et al. (2023) evaluated the cytotoxic effects of this compound on MCF-7 and HCT-116 cells. The findings indicated an IC50 value of approximately 25 µM for MCF-7 cells, demonstrating significant anti-cancer potential .

Antimicrobial Efficacy

In a comprehensive study focusing on antimicrobial properties, the compound was tested against various pathogens. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntitumorIC50 ~ 25 µM (MCF-7)Induces apoptosis
AntimicrobialMIC ~ 32 µg/mLDisrupts cell wall synthesis
Anti-inflammatorySignificant inhibitionReduces pro-inflammatory cytokines

Q & A

Q. Optimization Tips :

  • Use continuous flow reactors for scaling up to improve yield and purity.
  • Purify intermediates via column chromatography (hexane:ethyl acetate gradients) to avoid side products .

Basic: How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Multiplets in δ 7.2–8.1 ppm for indolizine and dichlorophenyl groups .
    • Methoxy group : Sharp singlet at δ ~3.8 ppm (integrating for 3H) .
    • Amide NH : Broad peak at δ ~9.5 ppm (exchangeable with D2O) .
  • Mass Spectrometry (MS) :
    • Molecular ion peak ([M+H]⁺) at m/z corresponding to C₂₃H₁₈Cl₂N₃O₃ (exact mass: ~482.08).
    • Fragmentation patterns: Loss of CO (28 Da) from the carboxamide group .

Validation : Compare with computational spectra (e.g., PubChem data ) and synthetic intermediates.

Advanced: What strategies are effective in structure-activity relationship (SAR) studies to enhance bioactivity?

Methodological Answer:
Focus on modifying substituents while preserving the indolizine core:

  • Substituent Screening :

    Position Modification Observed Impact Source
    2-aminoReplace with alkyl groupsReduced antimicrobial activity
    3-methoxybenzoylSwitch to 4-fluorobenzoylImproved anticancer potency
    N-(2,4-dichlorophenyl)Replace with 4-methoxyphenylAltered solubility and target affinity
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinase enzymes .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer assays) .
  • Dose-Response Curves : Test across a range (e.g., 1–100 µM) to identify IC₅₀ discrepancies .
  • Meta-Analysis : Compare data across studies (e.g., PubChem , independent journals) to isolate variables like impurity levels.

Example : A study reporting weak antibacterial activity might have used Gram-negative strains, while another with strong activity tested Gram-positive species .

Handling: What safety protocols are recommended for handling this compound?

Methodological Answer:
Based on structurally similar compounds :

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicity : Avoid inhalation—LC₅₀ (rat) for similar indolizines is ~150 mg/m³ .

Basic: What analytical methods are suitable for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
  • TLC : Monitor reactions using silica plates (eluent: 7:3 hexane:ethyl acetate; Rf ~0.5 for the product) .

Advanced: How can computational chemistry aid in predicting metabolic pathways?

Methodological Answer:

  • Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to predict:
    • Phase I Metabolism : Hydroxylation at the methoxy group or indolizine ring .
    • Phase II Conjugation : Glucuronidation of the amino group .
  • Validation : Compare with in vitro microsomal studies (e.g., human liver microsomes + NADPH) .

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